molecular formula C17H28N6O2 B2978351 7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione CAS No. 851937-63-8

7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione

カタログ番号: B2978351
CAS番号: 851937-63-8
分子量: 348.451
InChIキー: KWQBYJODTUTXDQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione is a synthetic purine-2,6-dione derivative with the molecular formula C17H28N6O2 and a molecular weight of 348.443 g/mol . This compound is part of a class of purine-2,6-diones that have been investigated as inhibitors of the enzyme dipeptidyl peptidase IV (DPP-4) . DPP-4 inhibitors are a significant area of research for metabolic diseases, and related xanthine-based compounds have shown potent inhibitory activity in preclinical studies, suggesting potential research applications in this field . Furthermore, structural analogs of this purine-dione core have been designed and synthesized as acetylcholinesterase (AChE) inhibitors, indicating the value of this scaffold in neuropharmacological research . Researchers can utilize this high-quality compound to explore its biochemical properties and mechanisms of action in various experimental models. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

7-butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O2/c1-5-6-7-23-13(12-22-10-8-19(2)9-11-22)18-15-14(23)16(24)21(4)17(25)20(15)3/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQBYJODTUTXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Alkylation: The purine core is alkylated at the 7-position with a butyl group using butyl bromide in the presence of a base such as potassium carbonate.

    Methylation: The 1,3-positions are methylated using methyl iodide.

    Piperazine Derivative Introduction: The 8-position is functionalized with a 4-methylpiperazine moiety through a nucleophilic substitution reaction, often using 4-methylpiperazine and a suitable leaving group like a halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

化学反応の分析

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the butyl side chain, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the purine ring or the piperazine moiety, potentially altering the pharmacological properties.

    Substitution: Nucleophilic substitution reactions can occur at the 8-position, where the piperazine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products include butyl alcohol, butyraldehyde, and butyric acid.

    Reduction: Reduced derivatives of the purine ring or piperazine moiety.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

科学的研究の応用

7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting phosphodiesterases (PDEs).

    Medicine: Investigated for its analgesic and anti-inflammatory properties, making it a candidate for pain management and anti-inflammatory therapies.

    Industry: Potential use in the development of new pharmaceuticals and as a chemical intermediate in various synthetic processes.

作用機序

The compound exerts its effects primarily through inhibition of phosphodiesterases (PDEs), which are enzymes that break down cyclic nucleotides like cAMP and cGMP. By inhibiting PDEs, the compound increases the levels of these cyclic nucleotides, leading to various downstream effects such as reduced inflammation and pain perception. The molecular targets include PDE4 and PDE7, which are involved in inflammatory pathways.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations at Position 7

7-Benzyl Derivative (CID 978639)
  • Structure : Benzyl group at position 7; 4-methylpiperazinylmethyl at position 8 .
  • Molecular Formula : C20H26N6O2.
  • Key Differences :
    • Increased aromaticity and lipophilicity (logP ~3.5) compared to the butyl analog.
    • Benzyl group may enhance π-π stacking in target binding but reduce aqueous solubility.
7-(2,4-Dichlorobenzyl) Derivative (CAS 359908-14-8)
  • Structure : 2,4-Dichlorobenzyl at position 7 .
  • Molecular Formula : C19H22Cl2N6O2.
  • Higher molecular weight (437.32 g/mol) and density (1.49 g/cm³) compared to the butyl analog .
7-(3-Chlorobut-2-enyl) Derivative (MLS002539228)
  • Structure: Chlorinated alkenyl group at position 7; 4-methylanilino at position 8 .
  • Molecular Formula : C18H20ClN5O2.
  • Anilino group at position 8 (vs. piperazinylmethyl) reduces basicity, impacting solubility and hydrogen-bonding capacity .

Substituent Variations at Position 8

8-Trifluoromethyl Derivative (Compound 6 in )
  • Structure : Trifluoromethyl at position 8; quinazolinylmethyl at position 1 .
  • Molecular Formula : C21H18F3N5O2.
  • Key Differences :
    • Trifluoromethyl group is electron-withdrawing, altering electron density and binding kinetics.
    • Reduced solubility compared to piperazinylmethyl analogs (melting point: 238–240°C) .
8-Hydrazineyl Derivative (CK2 Inhibitor in )
  • Structure: Hydrazineyl group at position 8; phenoxypropyl at position 7 .
  • Activity : IC50 = 8.5 µM against CK2 kinase.
  • Key Differences: Hydrazineyl group enables hydrogen bonding with kinase active sites, critical for inhibition.
8-(4-Methylpiperazin-1-yl) Derivatives (CCG-348062)
  • Structure: No substituent at position 7; 4-methylpiperazinyl at position 8 .
  • Molecular Formula : C12H18N6O2.
  • Key Differences :
    • Simplified structure with lower molecular weight (278.31 g/mol) but reduced lipophilicity.
    • Piperazinyl group retains solubility advantages, though absence of position 7 substituent may limit target engagement .

生物活性

7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione is a synthetic compound belonging to the purine class. Its structure includes a butyl group and a piperazine moiety, which are known to enhance biological activity in various contexts. This article reviews its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H32N6O3
  • Molecular Weight : 440.5 g/mol
  • IUPAC Name : 7-butyl-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

Several studies have reported the compound's ability to inhibit the proliferation of cancer cells. For instance:

Cell LineIC50 (µM)Reference
MCF-70.39
NCI-H4600.46
HepG20.95

These findings suggest that the compound exhibits significant cytotoxicity against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines.

The mechanism by which 7-butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione exerts its anticancer effects appears to involve the inhibition of key kinases involved in cell cycle regulation and apoptosis:

  • Aurora Kinase Inhibition : The compound has been shown to inhibit Aurora-A kinase with an IC50 value of 0.16 µM, which is crucial for proper mitotic progression .
  • CDK Inhibition : It has demonstrated potential as a cyclin-dependent kinase (CDK) inhibitor, affecting cell cycle progression in various cancer types .

Case Studies

A notable study conducted by Li et al. (2022) evaluated the anticancer properties of this compound against multiple cell lines, revealing that it significantly inhibited cancer cell growth through apoptosis induction and cell cycle arrest at the G1 phase . The study highlighted the compound's selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

Pharmacokinetics

Understanding the pharmacokinetics of 7-butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione is crucial for its development as a therapeutic agent:

ParameterValue
BioavailabilityTBD
Half-lifeTBD
MetabolismLiver
ExcretionUrinary

Further studies are required to establish these pharmacokinetic parameters definitively.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。